3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide
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Overview
Description
3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-cyclopentadione with suitable amines and nitriles, followed by cyclization and oxidation steps . The reaction conditions often include the use of catalysts such as manganese triflate (Mn(OTf)2) and oxidants like tert-butyl hydroperoxide (t-BuOOH) in aqueous media .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like t-BuOOH.
Reduction: Reduction of the carbonyl group to form alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions at the pyridine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: t-BuOOH, hydrogen peroxide (H2O2).
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4).
Catalysts: Mn(OTf)2, palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the parent compound, as well as substituted pyridine derivatives.
Scientific Research Applications
3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and reactivity.
Materials Science: Application in the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile .
- 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one .
Uniqueness
3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide is unique due to its specific functional groups and the potential for diverse chemical modifications. Its structure allows for various substitutions and reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-oxo-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carboxamide |
InChI |
InChI=1S/C9H10N2O2/c10-8(12)7-6-3-1-2-5(6)4-11-9(7)13/h4H,1-3H2,(H2,10,12)(H,11,13) |
InChI Key |
RBDNRXCBRKGKPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CNC(=O)C(=C2C1)C(=O)N |
Origin of Product |
United States |
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